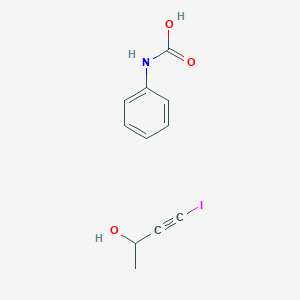
4-Iodobut-3-yn-2-ol;phenylcarbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodobut-3-yn-2-ol;phenylcarbamic acid is a compound that combines an iodoalkyne and a phenylcarbamic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobut-3-yn-2-ol typically involves the iodination of but-3-yn-2-ol. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. The phenylcarbamic acid moiety can be introduced through a reaction with phenyl isocyanate.
Industrial Production Methods
Industrial production of 4-Iodobut-3-yn-2-ol;phenylcarbamic acid may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve efficient production.
化学反应分析
Types of Reactions
4-Iodobut-3-yn-2-ol;phenylcarbamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne moiety can be reduced to form alkanes or alkenes.
Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes or alkenes.
科学研究应用
4-Iodobut-3-yn-2-ol;phenylcarbamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-Iodobut-3-yn-2-ol;phenylcarbamic acid involves its interaction with molecular targets through its functional groups. The alkyne and iodine moieties can participate in various chemical reactions, while the phenylcarbamic acid group can interact with biological molecules. These interactions can modulate pathways and processes within cells, leading to specific effects.
相似化合物的比较
Similar Compounds
4-Iodobut-3-en-1-ol: Similar structure but with a double bond instead of a triple bond.
Phenylcarbamic acid derivatives: Compounds with similar functional groups but different substituents.
Uniqueness
4-Iodobut-3-yn-2-ol;phenylcarbamic acid is unique due to the presence of both an iodoalkyne and a phenylcarbamic acid moiety
属性
CAS 编号 |
115008-60-1 |
|---|---|
分子式 |
C11H12INO3 |
分子量 |
333.12 g/mol |
IUPAC 名称 |
4-iodobut-3-yn-2-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C4H5IO/c9-7(10)8-6-4-2-1-3-5-6;1-4(6)2-3-5/h1-5,8H,(H,9,10);4,6H,1H3 |
InChI 键 |
PVJNPZYWDOSPDV-UHFFFAOYSA-N |
规范 SMILES |
CC(C#CI)O.C1=CC=C(C=C1)NC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)

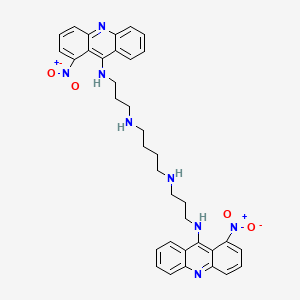

![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
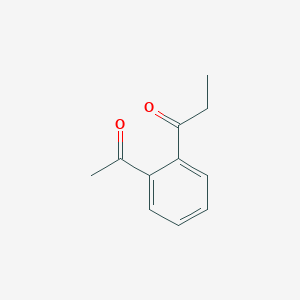
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
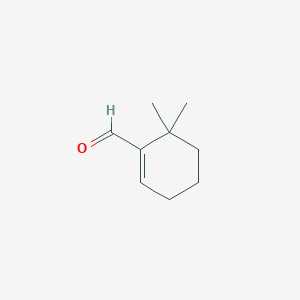
![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
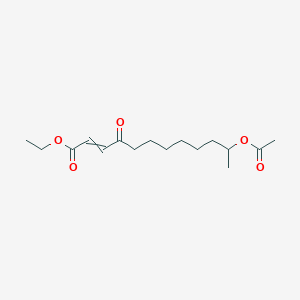
![1-[Bis(2-hydroxyethyl)amino]-3-(2-cyclohexylphenoxy)propan-2-OL](/img/structure/B14305130.png)
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
